レファムリン

概要

説明

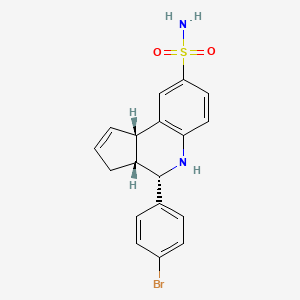

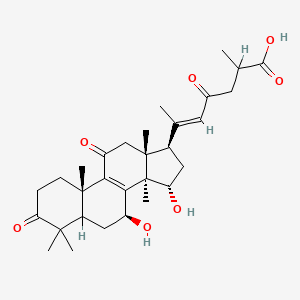

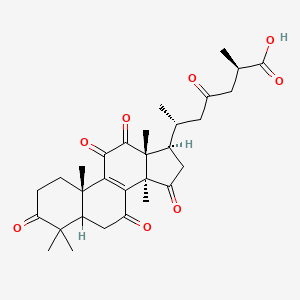

レファムリンは、コミュニティ獲得性細菌性肺炎の治療に使用されるプレウロムチリン系抗生物質です。経口剤と静脈内製剤の両方があります。 レファムリンは、2019年8月に米国で、2020年7月に欧州連合で医療用として承認されました 。 この化合物は、50Sリボソームサブユニットに結合することで細菌のタンパク質合成を阻害するという独自の作用機序で注目されています .

製法

レファムリンは、プレウロムチリンの半合成誘導体です。合成には、いくつかの重要な手順が含まれます。

出発物質: 合成は、キノコPleurotus mutilisから単離されたプレウロムチリンから始まります.

化学修飾: プレウロムチリンコアは、2-(4-アミノ-2-ヒドロキシシクロヘキシル)スルファニルアセテート側鎖の付加など、さまざまな化学修飾を受けます.

反応条件: 反応は、通常、エタノールや水などの溶媒と、水酸化ナトリウムなどの試薬を使用します。反応条件は、プレウロムチリンコアを分解することなく、目的の修飾が達成されるように注意深く制御されます。

工業生産: 工業規模では、レファムリンの合成は、大きな反応釜と、高い収率と純度を確保するための反応条件の精密な制御を伴います.

科学的研究の応用

Lefamulin has a wide range of scientific research applications:

Chemistry: In chemistry, lefamulin is studied for its unique structure and mechanism of action.

Medicine: In medicine, lefamulin is primarily used to treat community-acquired bacterial pneumonia.

Industry: In the pharmaceutical industry, lefamulin is produced and marketed under the brand name Xenleta.

作用機序

レファムリンは、細菌のタンパク質合成を選択的に阻害することで効果を発揮します。 それは、50Sリボソームサブユニットのペプチジル転移酵素中心に結合し、ペプチド転移のための転移RNAの結合を阻止します 。 この結合は、誘導適合によりレファムリンの周りの結合ポケットを締め付け、タンパク質合成を効果的に阻害し、細菌の細胞死につながります 。 レファムリンの独自の作用機序は、他の抗生物質クラスとの交差耐性を起こしにくくします .

類似の化合物との比較

レファムリンは、チアミュリンやバルネムリンなどの他の化合物を含む、プレウロムチリン系抗生物質の一種です 。これらの化合物と比較して、レファムリンは、ヒトに全身的に使用できるという点でユニークです。 チアミュリンとバルネムリンは、主に獣医学で使用されています 。 レファムリンの独自の作用機序と、グラム陽性菌とグラム陰性菌の両方にわたる広域スペクトル活性により、抗生物質の武器庫に貴重な追加をもたらしています .

類似の化合物

チアミュリン: 獣医学で、肺および腸の感染症に使用されています.

バルネムリン: 獣医学でも使用されており、主に呼吸器感染症に使用されています.

レタパムリン: ヒトの皮膚感染症の局所使用のために承認されています.

生化学分析

Biochemical Properties

Lefamulin plays a crucial role in inhibiting bacterial protein synthesis. It interacts with the 50S ribosomal subunit, specifically binding to the peptidyl transferase center (PTC). This binding prevents the proper positioning of transfer RNA (tRNA) necessary for peptide transfer, thereby inhibiting protein synthesis . Lefamulin’s interaction with the ribosomal PTC involves multiple hydrogen bonds, which induce a conformational change in the ribosome, enhancing its binding affinity .

Cellular Effects

Lefamulin affects various cellular processes by inhibiting protein synthesis. This inhibition leads to a halt in bacterial growth and replication. In mammalian cells, lefamulin has been shown to modulate immune responses by reducing the infiltration of immune cells such as neutrophils, monocytes, and T-cells into infected tissues . Additionally, lefamulin influences cell signaling pathways and gene expression related to inflammation and immune response .

Molecular Mechanism

At the molecular level, lefamulin exerts its effects by binding to the peptidyl transferase center of the 50S ribosomal subunit. This binding prevents the proper alignment of tRNA, thereby inhibiting peptide bond formation and protein synthesis . Lefamulin’s unique mechanism of action involves an induced fit that tightens the binding pocket around the antibiotic, enhancing its inhibitory effect . This mechanism is effective against both typical and atypical bacterial pathogens .

Temporal Effects in Laboratory Settings

In laboratory settings, lefamulin has demonstrated stability under acidic and photolytic conditions but degrades in oxidative, basic, and thermal humidity environments In vitro and in vivo studies have shown that lefamulin’s efficacy remains consistent over the course of treatment .

Dosage Effects in Animal Models

In animal models, the effects of lefamulin vary with dosage. At therapeutic doses, lefamulin effectively reduces bacterial load and modulates immune responses without significant adverse effects . At higher doses, lefamulin has been associated with fetal loss, malformations, and decreased fetal weight in pregnant animals . These findings highlight the importance of careful dosage management in clinical settings.

Metabolic Pathways

Lefamulin is metabolized primarily by cytochrome P450 enzymes, specifically CYP3A4 . It acts as both a substrate and an inhibitor of CYP3A4, which can influence the metabolism of other drugs. Lefamulin’s metabolism involves oxidation and hydrolysis, leading to the formation of inactive metabolites . The metabolic pathways of lefamulin are crucial for understanding its pharmacokinetics and potential drug interactions.

Transport and Distribution

Lefamulin is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It has a high volume of distribution, indicating extensive tissue penetration . Lefamulin concentrates significantly in lung tissue, which is beneficial for treating respiratory infections . The drug’s distribution is influenced by its binding to plasma proteins and its affinity for lung epithelial cells .

Subcellular Localization

Lefamulin localizes primarily in the cytoplasm, where it interacts with bacterial ribosomes . Its activity is dependent on its ability to reach the ribosomal subunits within the bacterial cell. Lefamulin’s subcellular localization is facilitated by its chemical structure, which allows it to penetrate bacterial cell walls and membranes . This localization is essential for its antibacterial efficacy.

準備方法

Lefamulin is a semi-synthetic derivative of pleuromutilin. The synthesis involves several key steps:

Starting Material: The synthesis begins with pleuromutilin, which is isolated from the fungus Pleurotus mutilis.

Chemical Modifications: The pleuromutilin core undergoes various chemical modifications, including the addition of a 2-(4-amino-2-hydroxycyclohexyl)sulfanylacetate side chain.

Reaction Conditions: The reactions typically involve the use of solvents like ethanol and water, and reagents such as sodium hydroxide. The reaction conditions are carefully controlled to ensure the desired modifications are achieved without degrading the pleuromutilin core.

Industrial Production: On an industrial scale, the synthesis of lefamulin involves large reaction kettles and precise control of reaction conditions to ensure high yield and purity.

化学反応の分析

レファムリンは、いくつかの種類の化学反応を起こします。

酸化: レファムリンは、酸性および光分解条件下では安定していますが、酸化、塩基性、および熱湿度環境下では分解します.

置換: この化合物は、特にスルファニルアセテート側鎖を含む、置換反応を起こす可能性があります.

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、酸化剤と塩基が含まれます。

主な生成物: これらの反応から生成される主な生成物には、レファムリンのさまざまな誘導体が含まれ、それらは潜在的な治療用途について研究されています.

科学研究の応用

レファムリンは、幅広い科学研究の応用があります。

化学: 化学では、レファムリンは、その独特の構造と作用機序について研究されています。

生物学: 生物学では、レファムリンは、細菌のタンパク質合成と、抗生物質耐性のメカニズムを研究するために使用されます.

類似化合物との比較

Lefamulin is part of the pleuromutilin class of antibiotics, which includes other compounds such as tiamulin and valnemulin . Compared to these compounds, lefamulin is unique in its ability to be used systemically in humans. Tiamulin and valnemulin are primarily used in veterinary medicine . Lefamulin’s unique mechanism of action and broad-spectrum activity against both Gram-positive and Gram-negative bacteria make it a valuable addition to the antibiotic arsenal .

Similar Compounds

Tiamulin: Used in veterinary medicine for pulmonary and intestinal infections.

Valnemulin: Also used in veterinary medicine, primarily for respiratory infections.

Retapamulin: Approved for topical use in humans for skin infections.

Lefamulin stands out due to its systemic use in humans and its efficacy against a wide range of bacterial pathogens .

特性

| Lefamulin inhibits prokaryotic ribosomal protein synthesis via its binding to the peptidyl transferase center (PTC) of the ribosomal bacterial 50S subunit. It inhibits protein translation through binding to both the A and P sites of the PTC via four hydrogen bonds, resulting in the interruption of peptide bond formation. Lefamulin's tricyclic mutilin core is the common moiety for binding of all members of its drug class, the pleuromutilins. Although the tricyclic motilin core doesn’t form any hydrogen bonds with the PTC nucleotides, it is stabilized or anchored by hydrophobic and Van der Waals interactions. Lefamulin exerts a selective inhibition of protein translation in eukaryotes, however, does not affect ribosomal translation of eukaryotes. Lefamulin demonstrates a unique induced-fit type of action that closes the binding pocket within a ribosome, conferring close contact of the drug to its target, therefore improving therapeutic efficacy. Because of its mechanism of action that differs from that of other antimicrobials, cross-resistance to other antibiotic classes is less likely. | |

CAS番号 |

1061337-51-6 |

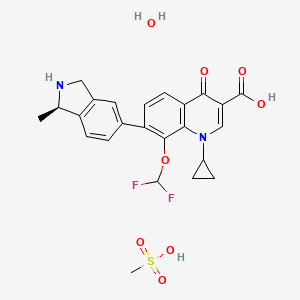

分子式 |

C28H45NO5S |

分子量 |

507.7 g/mol |

IUPAC名 |

[(1S,2R,3S,4S,6R,7R,8R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(1R,2R,4R)-4-amino-2-hydroxycyclohexyl]sulfanylacetate |

InChI |

InChI=1S/C28H45NO5S/c1-6-26(4)14-22(34-23(32)15-35-21-8-7-18(29)13-20(21)31)27(5)16(2)9-11-28(17(3)25(26)33)12-10-19(30)24(27)28/h6,16-18,20-22,24-25,31,33H,1,7-15,29H2,2-5H3/t16?,17-,18+,20+,21+,22+,24-,25-,26+,27-,28-/m0/s1 |

InChIキー |

KPVIXBKIJXZQJX-CSOZIWFHSA-N |

SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CCC(CC4O)N)C |

異性体SMILES |

C[C@H]1[C@@H]([C@](C[C@H]([C@]2([C@H]3[C@@]1(CCC2C)CCC3=O)C)OC(=O)CS[C@@H]4CC[C@H](C[C@H]4O)N)(C)C=C)O |

正規SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CCC(CC4O)N)C |

外観 |

Solid powder |

沸点 |

618.6±55.0 |

ピクトグラム |

Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

BC-3781; BC 3781; BC3781; Lefamulin; Xenleta |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylic acid](/img/structure/B1674632.png)